(2-Bromophenylethynyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

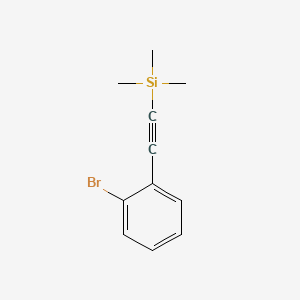

2D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABNGXSCLHXUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404123 | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38274-16-7 | |

| Record name | 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38274-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromophenylethynyl)trimethylsilane (CAS: 38274-16-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromophenylethynyl)trimethylsilane, a versatile building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, key synthetic protocols, and significant applications in modern chemical research, including drug discovery and materials science.

Core Physicochemical Properties

This compound is a halogenated organosilane that serves as a valuable intermediate in a variety of chemical transformations. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 38274-16-7 | [1] |

| Molecular Formula | C₁₁H₁₃BrSi | |

| Molecular Weight | 253.21 g/mol | |

| Boiling Point | 60-80 °C at 2 mmHg | [1] |

| Density | 1.19 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.554 |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group, typically in the region of 0.2-0.4 ppm. The aromatic protons on the bromophenyl ring would appear as multiplets in the aromatic region, generally between 7.0 and 7.6 ppm.

¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbons of the trimethylsilyl group near 0 ppm. The two acetylenic carbons would have distinct shifts, and the six aromatic carbons would appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic downfield shift.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for trimethylsilyl compounds would also be observed.

Synthesis and Experimental Protocols

This compound is typically synthesized via a Sonogashira coupling reaction. The following section details a general protocol for its preparation.

Synthesis of this compound

This synthesis involves the palladium-catalyzed cross-coupling of a dihalobenzene with trimethylsilylacetylene.

Reaction Scheme:

Caption: Sonogashira synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).

-

Solvent and Reagents: Add degassed triethylamine as the solvent, followed by the dropwise addition of ethynyltrimethylsilane (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Key Reactions and Applications

This compound is a versatile intermediate for further chemical transformations, primarily through reactions involving the bromine atom or the trimethylsilyl-protected alkyne.

Sonogashira Cross-Coupling Reactions

The bromo-substituent can readily participate in further Sonogashira coupling reactions with terminal alkynes, allowing for the synthesis of more complex, conjugated systems. This is a cornerstone of its utility in building larger molecular architectures for materials science and medicinal chemistry.

Caption: Further Sonogashira coupling reaction.

Formation of Alkynylarylboronic Acids

A significant application of this compound is its conversion to the corresponding alkynylarylboronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol:

-

Lithiation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M). Extract the aqueous layer with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkynylarylboronic acid, which can be further purified by recrystallization or chromatography.

Caption: Workflow for boronic acid synthesis.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group can be selectively removed to reveal the terminal alkyne, which can then undergo a variety of subsequent reactions, such as Glaser coupling or click chemistry.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane.

-

Deprotection: Add a catalytic amount of potassium carbonate and stir the mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-bromo-2-ethynylbenzene.

Applications in Drug Development and Materials Science

The derivatives of this compound are valuable in several advanced applications:

-

Drug Discovery: The ability to introduce the ethynylphenyl moiety into complex molecules is crucial for the synthesis of novel pharmaceutical compounds. The resulting alkynes can act as bioisosteres or be further functionalized to interact with biological targets.

-

Organic Electronics: The conjugated systems synthesized from this building block are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1]

-

Materials Science: The rigid, linear nature of the ethynylphenyl unit makes it an excellent component for the construction of novel polymers and functional materials with tailored optical and electronic properties.[1]

This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, highlighting its importance as a versatile tool for chemists in both academic and industrial research.

References

An In-depth Technical Guide on (2-Bromophenylethynyl)trimethylsilane

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Bromophenylethynyl)trimethylsilane, its applications in organic synthesis, and its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a valuable reagent in organic chemistry, particularly in cross-coupling reactions. Its key quantitative data are summarized below.

| Property | Value |

| Molecular Weight | 253.21 g/mol [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrSi[1][2] |

| Linear Formula | BrC₆H₄C≡CSi(CH₃)₃[3] |

| CAS Number | 38274-16-7[1][4] |

| Boiling Point | 60-80 °C at 2 mmHg[1][4] |

| Density | 1.19 g/mL at 25 °C[1][4] |

| Refractive Index | n20/D 1.554[1] |

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in the synthesis of more complex organic molecules. Its structure, featuring a bromo-substituted phenyl ring and a trimethylsilyl-protected alkyne, makes it an ideal substrate for various coupling reactions.

One of the most significant applications of this compound is in the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed to reveal the terminal alkyne for further transformations. This synthetic utility allows for the construction of complex conjugated systems that are foundational to many advanced materials and biologically active molecules.[5]

Furthermore, this compound can react with trimethyl borate to produce alkynylarylboronic acids, which are also important intermediates in organic synthesis.[1] The compounds synthesized using this compound as a precursor have applications in the pharmaceutical and electronics industries.[1][4]

Logical Workflow: Role in Sonogashira Coupling

The following diagram illustrates the logical workflow of how this compound is utilized in a typical Sonogashira coupling followed by deprotection to yield a terminal alkyne, which can then be used in further synthetic steps, such as in the development of pharmaceutical compounds.

Caption: Logical workflow of this compound in synthesis.

Experimental Protocols

While detailed, step-by-step experimental protocols for specific reactions involving this compound are proprietary and vary depending on the target molecule, a general procedure for a Sonogashira coupling reaction is described below.

General Procedure for Sonogashira Coupling:

A reaction vessel is charged with this compound, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a solvent (e.g., THF or DMF). To this mixture, a base (e.g., an amine like triethylamine or diisopropylamine) and the desired aryl or vinyl halide are added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to isolate and purify the desired coupled product. This often involves extraction, washing, and column chromatography.

Note: The specific conditions, including the choice of catalyst, solvent, base, and temperature, must be optimized for each specific substrate combination to achieve the best yield and purity.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is recommended.

References

An In-depth Technical Guide on the Synthesis and Characterization of (2-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2-Bromophenylethynyl)trimethylsilane, a key building block in organic synthesis, particularly in the development of novel therapeutics.

Introduction

This compound (CAS No. 38274-16-7) is an organosilicon compound that features a 2-bromophenyl group attached to a trimethylsilyl-protected acetylene moiety.[1][2] This structure offers a versatile platform for synthetic chemists. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the trimethylsilyl group protects the terminal alkyne, which can be deprotected for subsequent transformations. Its utility is particularly notable in the construction of complex molecular architectures, including those found in pharmaceutically active compounds.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] In this case, 1,2-dibromobenzene or a related bromo-iodobenzene is coupled with trimethylsilylacetylene.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,2-Dibromobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask.

-

To the stirred mixture, add trimethylsilylacetylene (1.1-1.5 eq.) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst and amine salts.

-

The organic layer is further washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent such as hexane and gradually increasing the polarity with a solvent like ethyl acetate, is commonly employed to separate the desired product from byproducts and unreacted starting materials.[5][6]

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 38274-16-7 |

| Molecular Formula | C₁₁H₁₃BrSi |

| Molecular Weight | 253.21 g/mol |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 60-80 °C at 2 mmHg[1] |

| Density | 1.19 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.554[1] |

Spectroscopic Data

While a comprehensive, publicly available dataset is limited, the following tables summarize the expected and reported spectroscopic characteristics for this compound and similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | 0.2-0.3 (s, 9H) |

| Aromatic Protons (Ar-H) | 7.0-7.6 (m, 4H) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | ~0 |

| Acetylenic Carbons (C≡C) | 90-110 |

| Aromatic Carbons (Ar-C) | 120-135 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡C Stretch (alkyne) | 2150-2160 |

| Si-CH₃ Stretch | 1250, 840 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

| Ion Fragment | Expected m/z |

| [M]⁺ (Molecular Ion) | 252/254 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M - CH₃]⁺ | 237/239 |

| [Si(CH₃)₃]⁺ | 73 |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[7][8]

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7][9] Inhibitors of BTK have shown significant therapeutic success in treating various B-cell malignancies.[9] The synthesis of certain BTK inhibitors involves the use of arylalkyne intermediates, which can be prepared using building blocks like this compound.

References

- 1. This compound 98 38274-16-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 38274-16-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Chromatography | Buchi.com [buchi.com]

- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound 98 38274-16-7 [sigmaaldrich.com]

- 9. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectral Data of (2-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2-Bromophenylethynyl)trimethylsilane (CAS No. 38274-16-7), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analyses.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 - 7.57 | m | 1H | Ar-H |

| 7.51 - 7.49 | m | 1H | Ar-H |

| 7.29 - 7.25 | m | 1H | Ar-H |

| 7.18 - 7.14 | m | 1H | Ar-H |

| 0.28 | s | 9H | Si(CH ₃)₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | Ar-C |

| 132.8 | Ar-C |

| 129.5 | Ar-C |

| 127.2 | Ar-C |

| 126.3 | Ar-C -Br |

| 125.7 | Ar-C |

| 104.4 | ≡C -Si |

| 99.8 | Ar-C ≡ |

| 0.1 | Si(C H₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Medium | C-H stretch (sp³, methyl) |

| 2158 | Strong | C≡C stretch (alkyne) |

| 1585, 1469, 1439 | Medium | C=C stretch (aromatic) |

| 1249 | Strong | Si-CH₃ symmetric deformation |

| 841 | Strong | Si-C stretch |

| 756 | Strong | C-H bend (ortho-disubstituted benzene) |

| 698 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 254 | 95 | [M+2]⁺ (with ⁸¹Br) |

| 252 | 100 | [M]⁺ (with ⁷⁹Br) |

| 239 | 40 | [M-CH₃+2]⁺ |

| 237 | 42 | [M-CH₃]⁺ |

| 173 | 25 | [M-Br]⁺ |

| 158 | 30 | [M-Br-CH₃]⁺ |

| 73 | 55 | [Si(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

Reaction:

Materials:

-

1-Bromo-2-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and freshly distilled triethylamine (2.0 eq).

-

To the stirring solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a liquid.

Spectral Data Acquisition

NMR Spectroscopy:

-

Instrumentation: Bruker Avance 400 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR: Acquire the spectrum with a 30° pulse width, a relaxation delay of 2.0 s, and 1024 scans, using proton decoupling.

IR Spectroscopy:

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry:

-

Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS).

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Visualizations

Caption: Workflow for the synthesis and spectral analysis of this compound.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Technical Guide: Solubility of (2-Bromophenylethynyl)trimethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (2-Bromophenylethynyl)trimethylsilane, a compound of interest in chemical synthesis. A comprehensive review of publicly available data reveals a lack of specific quantitative solubility values in common organic solvents. This guide, therefore, provides a qualitative assessment of its expected solubility based on its molecular structure, summarizes its known physical properties, and presents a detailed, generalized experimental protocol for determining its solubility. This information is intended to assist researchers in handling and utilizing this compound effectively in various experimental settings.

Introduction

This compound (CAS No: 38274-16-7) is a versatile building block in organic synthesis. Its utility in the preparation of more complex molecules necessitates a thorough understanding of its physical properties, among which solubility is paramount for reaction setup, purification, and formulation. This document aims to provide a foundational understanding of the solubility characteristics of this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound—a nonpolar aromatic ring substituted with a bromine atom and a bulky, nonpolar trimethylsilyl group—suggests it is a nonpolar compound. Consequently, it is predicted to be more soluble in nonpolar organic solvents and less soluble in polar organic solvents. Its solubility in water is expected to be very low, a prediction supported by qualitative statements found in some supplier information.

Expected Solubility Trend:

-

High Solubility: Nonpolar solvents such as hexane, cyclohexane, toluene, and diethyl ether.

-

Moderate Solubility: Solvents of intermediate polarity like dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

-

Low to Insoluble: Polar protic solvents such as methanol, ethanol, and especially water.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 38274-16-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrSi | [1] |

| Molecular Weight | 253.21 g/mol | [1][2] |

| Appearance | Clear, light yellow to brown liquid | |

| Density | 1.19 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 60-80 °C at 2 mmHg | [1][2][3] |

| Refractive Index | n20/D 1.554 | [1][2] |

| Water Solubility | Slightly soluble | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method can be adapted for both qualitative assessment and quantitative measurement.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, ethanol, methanol)

-

Small vials or test tubes with closures

-

Calibrated micropipettes

-

Analytical balance (for quantitative analysis)

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters) for quantitative analysis

-

Analytical instrument for quantification (e.g., GC-MS, HPLC, UV-Vis spectrophotometer)

Qualitative Solubility Determination

-

Preparation: In separate, labeled vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.

-

Addition of Solute: To each vial, add a small, measured volume (e.g., 10 µL) of this compound.

-

Mixing: Securely cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes.

-

Observation: Allow the vials to stand and observe for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

Incremental Addition: If the initial amount dissolves completely, continue adding small increments (e.g., 10 µL) of the solute, mixing thoroughly after each addition, until saturation is reached (i.e., the solute no longer dissolves).

-

Classification: Classify the solubility as high, moderate, low, or insoluble based on the amount of solute that can be dissolved.

Quantitative Solubility Determination (Saturated Solution Method)

-

Preparation of Saturated Solution: In a vial, add an excess amount of this compound to a known volume of the desired solvent.

-

Equilibration: Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Excess Solute: Allow the mixture to settle. Carefully take an aliquot of the supernatant, ensuring no undissolved solute is transferred. For accuracy, filter the aliquot through a syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC-MS) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

Caption: A flowchart of the experimental steps for quantitative solubility measurement.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its molecular structure strongly suggests a preference for nonpolar solvents. The experimental protocols provided in this guide offer a systematic approach for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Such data is crucial for the successful design and execution of synthetic routes and purification procedures.

References

An In-depth Technical Guide on the Stability and Storage of (2-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenylethynyl)trimethylsilane is a valuable reagent in organic synthesis, frequently utilized in cross-coupling reactions and the construction of complex aromatic structures. Ensuring its stability and proper storage is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and general protocols for assessing the integrity of this compound.

Physicochemical and Safety Data

A summary of the key physical and safety properties of this compound is presented below. This data has been compiled from various supplier safety data sheets.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₃BrSi | |

| Molecular Weight | 253.21 g/mol | |

| Appearance | Clear, light yellow to brown liquid | [1] |

| Boiling Point | 60-80 °C at 2 mmHg | |

| Density | 1.19 g/mL at 25 °C | |

| Refractive Index | n20/D 1.554 | |

| Flash Point | >113 °C (>235 °F) | [2] |

| Storage Temperature | 2-8°C | |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |

| Incompatible Materials | Oxidizing agents. |

Stability Profile and Recommended Storage

This compound is generally considered to be a stable compound under recommended storage conditions.[2] However, like many organosilicon compounds, its stability can be influenced by environmental factors.

Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

-

Light: While specific photostability data is not available, it is good practice to store the compound in an amber vial or in a dark location to protect it from light.

-

Ventilation: Store in a cool, dry, and well-ventilated area.

Potential Degradation Pathways: While specific degradation studies for this compound are not readily available in the public literature, analogous compounds suggest potential pathways for degradation:

-

Hydrolysis: The trimethylsilyl (TMS) group is susceptible to hydrolysis in the presence of water, which would cleave the silicon-carbon bond to yield 1-bromo-2-ethynylbenzene. This is a common degradation route for silylacetylenes.

-

Oxidation: Although generally stable, prolonged exposure to strong oxidizing agents should be avoided.

-

Thermal Decomposition: At elevated temperatures, decomposition may occur. The specific products of thermal decomposition have not been documented in the available literature.

General Experimental Protocol for Stability Assessment

For researchers wishing to perform a detailed stability study on this compound, the following general experimental workflow can be adapted. This protocol is a template and should be optimized based on the specific experimental setup and analytical capabilities.

Objective: To assess the stability of this compound under various stress conditions (temperature, humidity, and light).

Materials:

-

This compound

-

Inert gas (Argon or Nitrogen)

-

Sealed vials

-

Environmental chambers or ovens

-

UV/Vis spectrophotometer or photostability chamber

-

Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

-

Appropriate solvents for analysis

Experimental Workflow:

References

Reactivity of the Carbon-Bromine Bond in (2-Bromophenylethynyl)trimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenylethynyl)trimethylsilane is a versatile synthetic intermediate, prized for the differential reactivity of its carbon-bromine (C-Br) bond and its trimethylsilyl-protected alkyne. This guide provides a comprehensive overview of the reactivity centered at the C-Br bond, offering insights into its participation in a variety of powerful bond-forming reactions. The strategic cleavage and functionalization of this bond open avenues for the synthesis of complex molecular architectures, making it a valuable tool in medicinal chemistry and materials science.

Core Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is dominated by two key functional groups: the aryl bromide and the trimethylsilyl-protected terminal alkyne. The C-Br bond, located on the phenyl ring, is susceptible to a range of transformations, primarily driven by transition metal catalysis and metal-halogen exchange. The trimethylsilyl (TMS) group serves as a robust protecting group for the alkyne, preventing its participation in reactions targeting the C-Br bond. This orthogonality is crucial for sequential functionalization strategies.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Synthesis

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl bromide) and sp-hybridized carbons (from a terminal alkyne). While the alkyne in the parent molecule is protected, this reaction is relevant when considering the broader synthetic utility of related bromophenylalkynes. A general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne is presented below.[1][2]

Experimental Protocol: General Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Solvent and Base Addition: Add anhydrous solvent (e.g., 5 mL of triethylamine or a mixture of toluene and triethylamine) to the flask.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at the desired temperature (typically ranging from room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 |

| 2-Amino-3-bromopyridine | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 92 |

Data adapted from a study on 2-amino-3-bromopyridines, demonstrating typical conditions and yields for Sonogashira reactions of bromo-heterocycles.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the aryl bromide and an organoboron species, typically a boronic acid or its ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried flask, combine the aryl bromide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF).

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[3]

Quantitative Data for Suzuki-Miyaura Coupling of ortho-Bromoanilines

| ortho-Bromoaniline | Boronic Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 100 | 91 |

| 2-Bromo-4-fluoroaniline | 4-Methoxybenzylboronic acid pinacol ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 100 | 97 |

| 2-Bromo-5-(trifluoromethyl)aniline | Phenylboronic acid pinacol ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 100 | 92 |

This data, from a study on ortho-bromoanilines, provides a reference for conditions applicable to this compound.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the aryl bromide and a primary or secondary amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂), a phosphine ligand (e.g., t-BuXPhos), and a base (e.g., LiOt-Bu).

-

Reagent Addition: Add the aryl bromide, the amine, and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.[5]

Quantitative Data for Buchwald-Hartwig Amination of Bromobenzene

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOt-Bu | Toluene | 110 | 98 |

| Diphenylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | Toluene | 110 | 95 |

| Phenoxazine | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOt-Bu | Toluene | 110 | 99 |

Data from a study on the amination of bromobenzene, illustrating the high efficiency of modern catalyst systems.[5]

Lithium-Halogen Exchange: A Gateway to Nucleophilic Aryl Species

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. This reaction rapidly converts the electrophilic C-Br bond into a nucleophilic C-Li bond, generating a potent aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents onto the phenyl ring.[6][7]

Experimental Protocol: General Lithium-Halogen Exchange and Electrophilic Quench

-

Reaction Setup: Under a strictly inert atmosphere, dissolve this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool the solution to -78 °C.

-

Lithium-Halogen Exchange: Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes) to ensure complete exchange.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the solution of the newly formed aryllithium.

-

Work-up: After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[6]

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the bromine and alkyne functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic and carbocyclic systems through intramolecular cyclization or annulation reactions. These reactions often proceed via palladium catalysis, where oxidative addition into the C-Br bond is followed by migratory insertion of the alkyne and subsequent reductive elimination or other terminating steps.

For instance, derivatives of this compound can be employed in palladium-catalyzed annulation reactions to construct fused ring systems. The specific reaction pathway and resulting product are highly dependent on the reaction conditions and the nature of any additional reacting partners.[8][9]

Conclusion

The carbon-bromine bond in this compound is a highly reactive and synthetically versatile functional group. Its susceptibility to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, provides chemists with a powerful toolkit for the construction of complex organic molecules. The ability to selectively functionalize the C-Br bond while the trimethylsilyl-protected alkyne remains intact underscores the strategic importance of this building block in modern organic synthesis. The detailed protocols and mechanistic overviews provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, enabling the efficient and strategic utilization of this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. scirp.org [scirp.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Palladium-catalyzed three-component annulation reaction involving multiple C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed [4 + 3] annulation of 2-bromobiphenyls and epoxides for the assembly of dihydrodibenzo[b,d]oxepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Role of the Trimethylsilyl Group in the Chemistry of (2-Bromophenylethynyl)trimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent with significant applications in organic synthesis, particularly in the construction of complex aromatic and heteroaromatic structures. The presence of both a bromo-substituent on the phenyl ring and a trimethylsilyl (TMS) group on the ethynyl moiety imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive overview of the pivotal role of the trimethylsilyl group, focusing on its function as a protecting group for the terminal alkyne, its impact on reactivity and selectivity in cross-coupling reactions, and its influence on the physical properties of the molecule. Detailed experimental protocols for key transformations and quantitative data are presented to offer a practical resource for researchers in synthetic chemistry and drug development.

Core Functions of the Trimethylsilyl Group

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for terminal alkynes. In the context of this compound, its role is multifaceted, extending beyond simple protection to influence the molecule's reactivity and physical characteristics.

Protection of the Terminal Alkyne

The most critical function of the TMS group in this compound is the protection of the terminal alkyne's acidic proton. Terminal alkynes have a pKa of approximately 25, making them susceptible to deprotonation by common bases used in cross-coupling reactions, such as amines. This acidity can lead to undesirable side reactions, including homo-coupling (Glaser coupling) of the alkyne.

The TMS group effectively replaces the acidic proton, rendering the alkyne terminus unreactive to basic conditions. This protection is robust enough to withstand a variety of reaction conditions, yet the TMS group can be selectively removed under mild conditions when desired, unmasking the terminal alkyne for subsequent transformations. This "protect-react-deprotect" strategy is fundamental to the utility of this compound.

Modulation of Reactivity and Selectivity

The presence of the TMS group allows for precise control over the regioselectivity of reactions. With the alkyne protected, reactions can be directed specifically to the aryl bromide position. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is a prime example.[1][2] The reactivity of aryl halides in this reaction follows the order I > Br > Cl.[3] The bromo substituent on this compound can selectively undergo oxidative addition to a palladium(0) catalyst, allowing for coupling with another terminal alkyne, while the TMS-protected alkyne remains intact.[4]

Enhancement of Solubility and Volatility

The non-polar and lipophilic nature of the trimethylsilyl group increases the solubility of this compound in organic solvents. Furthermore, the TMS group can increase the volatility of the compound, which can be advantageous for purification by distillation or chromatography.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction between a di-halogenated benzene and ethynyltrimethylsilane. The higher reactivity of iodine compared to bromine in the Sonogashira coupling allows for selective reaction at the iodo-position.

Experimental Protocol: Synthesis from 1-Bromo-2-iodobenzene

Reaction:

Materials:

-

1-Bromo-2-iodobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous THF and distilled triethylamine (2.0 equiv).

-

To the stirred solution, add ethynyltrimethylsilane (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound as a colorless to light yellow oil.

Key Reactions and Experimental Protocols

The synthetic utility of this compound is demonstrated through a sequence of reactions involving an initial cross-coupling at the aryl bromide position, followed by the removal of the TMS protecting group.

Sonogashira Coupling of this compound

The protected alkyne allows for a clean Sonogashira coupling at the C-Br bond.

Reaction:

Materials:

-

This compound

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (i-Pr₂NH)

-

Anhydrous toluene

Procedure:

-

In a Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous toluene.

-

Add CuI (0.05 equiv) and Pd(PPh₃)₄ (0.03 equiv) to the solution.

-

Add diisopropylamine (2.0 equiv) and phenylacetylene (1.2 equiv).

-

Heat the mixture to 70 °C and stir for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.

Desilylation: Unmasking the Terminal Alkyne

The removal of the TMS group is a crucial step to enable further functionalization of the alkyne. Fluoride ion sources are commonly used for this purpose due to the high affinity of fluorine for silicon.

Reaction:

Materials:

-

The TMS-protected biarylacetylene product from the previous step.

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF.

-

Anhydrous tetrahydrofuran (THF).

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere.

-

Add the TBAF solution (1.1 equiv) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the terminal alkyne. For highly polar products where removal of tetrabutylammonium salts is difficult, an alternative workup involving the addition of a sulfonic acid resin and calcium carbonate can be employed.[5][6]

Quantitative Data Summary

The following tables summarize typical yields for the key reactions discussed.

Table 1: Synthesis of this compound and Analogues

| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Temp. | Time (h) | Product | Yield (%) |

| 1-Bromo-2-iodobenzene | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | RT | 12 | This compound | ~85-95 |

| 4-Bromo-1-iodobenzene | Trimethylsilylacetylene | Pd(dba)₂/AsPh₃/CuI | Et₃N | RT | 2 | (4-Bromophenylethynyl)trimethylsilane | 98[7] |

Table 2: Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Iodobenzene | 1-Bromo-2-ethynylbenzene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF/DMA | 80 | Flow | 1-Bromo-2-(phenylethynyl)benzene | 50[8] |

| This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 70 | 16 | 1-(2-((Trimethylsilyl)ethynyl)phenyl)-2-phenylethyne | ~70-85 |

Table 3: Desilylation Reactions

| Substrate | Reagent | Solvent | Temp. | Time | Product | Yield (%) |

| TMS-protected alkyne | TBAF (1.1 eq) | THF | 0 °C to RT | 1.5 h | Terminal alkyne | >90 |

| TMS-protected alkyne | K₂CO₃ | MeOH | RT | 2 h | Terminal alkyne | High |

Visualizing Workflows and Relationships

Synthetic Pathway Diagram

The overall synthetic strategy utilizing this compound can be visualized as a linear sequence of protection, selective reaction, and deprotection.

References

- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. (4-溴苯乙炔基)三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of (2-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The use of mild reaction conditions allows for a broad tolerance of functional groups, making it a valuable methodology in drug discovery and development for the construction of novel molecular scaffolds.[3][4]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of (2-Bromophenylethynyl)trimethylsilane with various terminal alkynes. While specific data for this substrate is limited, the provided protocols and data tables are based on analogous reactions with substituted aryl bromides and serve as a comprehensive guide for reaction setup, optimization, and execution.

Reaction Principle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[3] The trimethylsilyl (TMS) group on the starting material can serve as a protecting group for the terminal alkyne.

Applications in Drug Development

The Sonogashira coupling is instrumental in medicinal chemistry for the synthesis of a wide array of therapeutic agents.[3] Its ability to introduce alkynyl moieties into aromatic systems allows for the creation of rigid scaffolds and the exploration of novel chemical space. This is crucial for optimizing ligand-receptor interactions and improving the pharmacokinetic properties of drug candidates. Examples of its application include the synthesis of enzyme inhibitors, receptor agonists and antagonists, and anticancer agents.

Experimental Protocols

A generalized experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne is provided below. This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

-

Addition of Reagents: Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the specific substrates.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of various aryl bromides with terminal alkynes, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Sonogashira Coupling of Various Aryl Bromides with Terminal Alkynes

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoaniline | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 2-Bromo-4-methylaniline | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 93 |

| 3 | 4-Bromoanisole | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 12 | 85 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPA | Toluene | 80 | 6 | 92 |

| 5 | 2-Bromotoluene | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (1.5) | 3 | Et₃N | THF/Et₃N | 70 | 16 | 88 |

Data compiled from analogous reactions reported in the literature.

Mandatory Visualizations

Caption: Experimental Workflow for Sonogashira Coupling.

Caption: Catalytic Cycle of the Sonogashira Coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of (2-bromophenylethynyl)trimethylsilane, a versatile building block in organic synthesis. The methodologies outlined below, including Sonogashira, Suzuki, and Stille couplings, offer efficient pathways for the synthesis of complex aryl-alkynyl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials.

Core Concepts

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The general catalytic cycle for these reactions involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (in this case, the aryl bromide of this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center. In the case of a Sonogashira reaction, a copper acetylide, formed from a terminal alkyne, undergoes transmetalation.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.

The trimethylsilyl (TMS) group on the alkyne can serve as a protecting group, which can be removed in a subsequent step, or in some cases, participate directly in the coupling reaction. The protocols provided focus on the coupling at the aryl bromide position.

Data Presentation: Comparative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners.

Table 1: Sonogashira-Type Coupling of Aryl Halides with Silyl-Acetylenes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodopyridine | Phenyl(trimethylsilyl)acetylene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMF | 100 | 0.25 | 75 |

| 2 | 2-Bromobenzaldehyde | Phenyl(trimethylsilyl)acetylene | Pd(OAc)₂ | - | - | DMF | - | - | - |

| 3 | Aryl Bromides | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96[1] |

Note: Data for entries 1 and 2 are for a similar substrate, phenyl(trimethylsilyl)acetylene, and serve as a reference for adapting to this compound.[2]

Table 2: Suzuki Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | Arylboronic Acid | Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 | - | Good[3] |

| 2 | 2-Bromopyridine | Arylboronic Acid | Pd(OAc)₂ | - | - | aq. iPrOH | - | - | Good[4] |

Table 3: Stille Coupling of Aryl Halides with Organostannanes

| Entry | Aryl Halide | Organostannane | Pd Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Enol Triflate | Organotin Reagent | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 60 | 87[5] |

| 2 | Aryl Bromide | Tetraphenyltin | - | - | - | NMP | - | - | -[6] |

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts, organotin reagents, and some solvents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Sonogashira-Type Coupling of this compound with an Aryl Iodide

This protocol is adapted from a procedure for a similar silyl-acetylene.[2]

Materials:

-

This compound (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)

-

Sodium Acetate (NaOAc, 4.0 equiv)

-

Tetrabutylammonium Chloride (n-Bu₄NCl, 1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Microwave reactor or oil bath

Procedure:

-

To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl iodide, Pd(OAc)₂, P(o-tol)₃, NaOAc, and n-Bu₄NCl.

-

Evacuate and backfill the vessel with argon or nitrogen three times.

-

Add anhydrous DMF via syringe.

-

If using a microwave reactor, heat the mixture to 100 °C for 15 minutes.[2] If using an oil bath, heat the mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid

This is a general protocol based on established Suzuki coupling methodologies.[3][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv) or Potassium Phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane or Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash chromatography to yield the final product.

Protocol 3: Stille Coupling of this compound with an Organostannane

This is a general protocol based on established Stille coupling methodologies.[5][8]

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv) or other suitable ligand

-

Anhydrous Toluene or DMF

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

-

Add the solvent and stir for a few minutes until the catalyst dissolves.

-

Add this compound and the organostannane reagent via syringe.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 1-2 hours, followed by filtration through celite.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.org [mdpi.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Copper-Free Sonogashira Reaction with (2-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecules with biological activity.[1][2] The traditional Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and the residual copper can be problematic in pharmaceutical applications due to its toxicity.

The development of copper-free Sonogashira reactions has addressed these issues, offering a cleaner and more efficient methodology. These protocols are particularly relevant in drug development and materials science where purity and catalyst efficiency are paramount. This document provides detailed application notes and protocols for the copper-free Sonogashira reaction of a specific and versatile building block, (2-Bromophenylethynyl)trimethylsilane. This substrate is particularly useful for the synthesis of complex aromatic systems and functional materials due to the presence of both a reactive aryl bromide and a protected alkyne moiety.

Application Notes

The copper-free Sonogashira reaction of this compound offers several advantages for researchers in organic synthesis and drug development:

-

Avoidance of Copper-Related Issues: The primary advantage is the elimination of the copper co-catalyst, which prevents the formation of alkyne homocoupling byproducts and simplifies product purification by avoiding contamination with toxic copper salts.

-

Versatility in Molecular Scaffolding: this compound is a bifunctional building block. The aryl bromide can participate in the Sonogashira coupling, while the trimethylsilyl (TMS) protected alkyne can be deprotected in a subsequent step to reveal a terminal alkyne. This terminal alkyne can then be used in further coupling reactions, allowing for the stepwise construction of complex molecular architectures.

-

Access to Novel Conjugated Systems: This reaction is instrumental in the synthesis of extended π-conjugated systems, which are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Mild Reaction Conditions: Many copper-free protocols operate under mild reaction conditions, including lower temperatures and the use of less hazardous reagents, which is beneficial for sensitive substrates and for improving the overall safety and sustainability of the process.[1]

-

Broad Substrate Scope and Functional Group Tolerance: Copper-free systems often exhibit excellent tolerance to a wide range of functional groups, which is a critical aspect in the synthesis of complex drug molecules where protecting group strategies can be minimized.

Catalytic Cycle of Copper-Free Sonogashira Reaction

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Experimental Workflow

Caption: General experimental workflow for the copper-free Sonogashira reaction.

Logical Relationship of Reaction Components

Caption: Logical relationship of components in the copper-free Sonogashira reaction.

Data Presentation

Table 1: Reaction Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 85-95 | [3] |